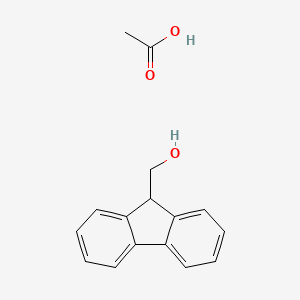

乙酸--(9H-芴-9-基)甲醇 (1/1)

描述

“Acetic acid–(9H-fluoren-9-yl)methanol (1/1)” is a compound that involves the combination of acetic acid and (9H-fluoren-9-yl)methanol . The compound is used in the preparation of pyrokinin class of insect neuropeptides and N-(9-fluoreneacetyl)-L-leucine .

Synthesis Analysis

The synthesis of (9H-fluoren-9-yl)methanol can be achieved through a series of steps starting from commercially available (9H-fluoren-9-yl)methanol (FmOH) by treatment with tosyl chloride and pyridine in chloroform .Molecular Structure Analysis

The molecular structure of (9H-fluoren-9-yl)methanol is represented by the molecular formula C14H12O . The molecular weight of the compound is 196.2445 .Chemical Reactions Analysis

The electropolymerization of 9-fluorenemethanol in boron trifluoride diethyl etherate leads to low-potential electrodeposition of semiconducting poly (9-fluorenemethanol) (PFMO) film .Physical And Chemical Properties Analysis

The physical and chemical properties of (9H-fluoren-9-yl)methanol include a molecular weight of 196.24, and it is a solid at room temperature . It has a melting point of 105-107 °C . It is soluble in methanol .科学研究应用

Preparation of Pyrokinin Class of Insect Neuropeptides

Acetic acid–(9H-fluoren-9-yl)methanol: has been utilized in the synthesis of pyrokinin neuropeptides . These peptides are significant in insect physiology, influencing processes such as muscle contraction, pheromone production, and water balance. The compound’s role in the preparation of these neuropeptides is crucial for studying insect behavior and developing potential pest control methods.

Synthesis of N-(9-Fluoreneacetyl)-L-Leucine

This compound is also employed in the synthesis of N-(9-fluoreneacetyl)-L-leucine . This particular molecule is often used in peptide synthesis, especially in the creation of fluorogenic substrates for enzyme assays. These substrates are essential for monitoring enzyme activity and are widely used in biochemical research.

Solid-Phase Peptide Synthesis

The derivative 9-Fluorenylmethyl chloroformate is a reagent derived from acetic acid–(9H-fluoren-9-yl)methanol and is used in solid-phase peptide synthesis . This method is a cornerstone in the production of peptides and proteins for pharmaceutical research and development.

Capillary Electrophoresis

9-Fluorenylmethyl chloroformate: , another derivative, is used in capillary electrophoresis . This technique is vital for separating ionic species by their charge and frictional forces and is widely used in clinical and forensic analysis.

Precolumn Derivatization of Amines for HPLC

The compound is involved in the pre-column derivatization of amines for high-performance liquid chromatography (HPLC) with fluorescent detection . This application is critical for the sensitive and selective analysis of compounds in complex mixtures.

Derivatizing Amino Acids for HPLC Analysis

It is also used for derivatizing amino acids for HPLC analysis . This process enhances the detection and quantification of amino acids, which is essential for protein characterization and in metabolic studies.

Research on Insect Behavior and Control

The applications in synthesizing neuropeptides and other compounds related to insect physiology have implications for research on insect behavior and control strategies . Understanding these mechanisms can lead to the development of new approaches to manage insect populations in agriculture and public health.

Biochemical Research

Lastly, the compound’s role in the preparation of various biochemical reagents underlines its importance in fundamental biochemical research . It aids in the study of biological processes and the development of diagnostic tools.

安全和危害

属性

IUPAC Name |

acetic acid;9H-fluoren-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O.C2H4O2/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;1-2(3)4/h1-8,14-15H,9H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSRVQICWIKIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70803308 | |

| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Fluorene-9-methanol acetate | |

CAS RN |

63839-86-1 | |

| Record name | Acetic acid--(9H-fluoren-9-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

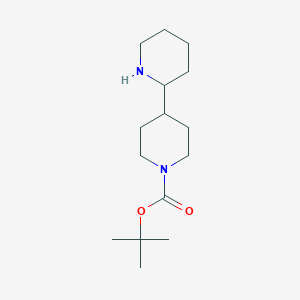

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester](/img/structure/B1443650.png)

![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)

![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)

![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)